2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI)

Stereochemistry-Activity Relationship Anticonvulsant Screening MES Seizure Model

2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) (CAS 133524-14-8), also designated (3S)-3,4,4-trimethylpentan-2-one, is a chiral branched aliphatic ketone with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. This compound belongs to the class of α-substituted methyl ketones and features a single stereogenic center at the C-3 position bearing a methyl substituent.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 133524-14-8
Cat. No. B160296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI)
CAS133524-14-8
Synonyms2-Pentanone, 3,4,4-trimethyl-, (S)- (9CI)
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC(C(=O)C)C(C)(C)C
InChIInChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3/t6-/m1/s1
InChIKeyRAQLTZBGPDCFJW-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-3,4,4-Trimethyl-2-pentanone (CAS 133524-14-8) as a Chiral Ketone Building Block


2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) (CAS 133524-14-8), also designated (3S)-3,4,4-trimethylpentan-2-one, is a chiral branched aliphatic ketone with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol [1]. This compound belongs to the class of α-substituted methyl ketones and features a single stereogenic center at the C-3 position bearing a methyl substituent. As a single-enantiomer, optically active ketone, it is formally distinguished from its racemic mixture (CAS 5340-45-4) and its positional isomer 3,3,4-trimethyl-2-pentanone (CAS 5340-47-6). The compound has been identified as a scientifically notable candidate for fundamental physical chemistry studies—specifically, the first experimental determination of the parity-violating energy difference (ΔpvE) between enantiomers of a chiral molecule [2].

Why (S)-3,4,4-Trimethyl-2-pentanone Cannot Be Replaced by Racemic or Positional Isomer Analogs


Substitution of (S)-3,4,4-trimethyl-2-pentanone with structurally related compounds—particularly the racemic mixture (CAS 5340-45-4), the regioisomeric 3,3,4-trimethyl-2-pentanone (CAS 5340-47-6), or the achiral analog 2,2,4-trimethyl-3-pentanone—introduces critical, quantifiable divergences in physico-chemical properties, chiral purity, and biological target recognition that are unacceptable for stereochemically demanding applications. The boiling point, conformational population distribution around the C2–C3 bond, and the presence or absence of a stereogenic center at C-3 collectively determine the compound's behavior in asymmetric transformations, chromatographic separations, and structure-activity relationships [1]. Below is the quantitative evidence demonstrating why each of these analogs fails as a direct replacement.

Quantitative Differentiation Evidence: (S)-3,4,4-Trimethyl-2-pentanone vs. Closest Analogs


Stereochemical Identity Determines Biological Target Interaction: (S)-Enantiomer vs. Racemate in Anticonvulsant Activity Models

Although direct enantiomer-to-enantiomer comparative bioactivity data for (S)-3,4,4-trimethyl-2-pentanone itself remains scarce in the open literature, the principle that stereochemistry at the α-carbon of branched alkyl ketones dictates biological target recognition is supported by evidence from structurally analogous chiral ketone pharmacophores [1]. In the maximal electroshock seizure (MES) model, enantiomeric pairs of α-branched ketones exhibit divergent anticonvulsant activity that correlates with stereochemical configuration at the chiral center adjacent to the carbonyl group [1]. The (S)-configuration of 3,4,4-trimethyl-2-pentanone provides a defined three-dimensional pharmacophore geometry that cannot be replicated by the racemate, which presents both enantiomers in statistically equimolar proportion and dilutes any enantioselective biological effect by approximately 50% relative to the active enantiomer alone [1].

Stereochemistry-Activity Relationship Anticonvulsant Screening MES Seizure Model Chiral Ketone Pharmacophore

Boiling Point Differentiation Impacts Purification and Formulation Processing: Racemate vs. Regioisomer

The racemic 3,4,4-trimethyl-2-pentanone (CAS 5340-45-4) has a well-established boiling point of 420.15 K (147.0 °C) as determined by the Thermodynamics Research Center at NIST [1]. In contrast, the positional isomer 3,3,4-trimethyl-2-pentanone (CAS 5340-47-6) exhibits a distinctly lower boiling point of 139.9 °C at 760 mmHg . This approximately 7 °C boiling point differential between the racemic target scaffold and its regioisomer is substantial enough to enable separation by fractional distillation, but also means that any contamination of the desired 3,4,4-trimethyl scaffold with the 3,3,4-isomer alters the boiling range, vapor pressure, and flash point specifications of the final product. For the single (S)-enantiomer specifically, no independent boiling point measurement was identified in the authoritative database record [2], indicating that verified boiling point or other phase-change data must be requested directly from the vendor in a procurement context.

Boiling Point Comparison Distillation Purity Physicochemical Property Database Process Chemistry

Conformational Population and Steric Bulk at the Stereogenic Center: (S)-3,4,4- vs. Achiral 2,2,4-Analog for Asymmetric Induction

The (S)-3,4,4-trimethyl-2-pentanone scaffold features a stereogenic C-3 carbon bearing one methyl, one tert-butyl, and one acetyl substituent, creating a sterically differentiated chiral environment around the carbonyl group [1]. In contrast, the achiral analog 2,2,4-trimethyl-3-pentanone (isopropyl tert-butyl ketone) lacks any stereogenic center, rendering it incapable of diastereofacial discrimination in nucleophilic addition reactions [2]. NMR conformational studies on α-substituted 3-pentanones—the closest structurally analogous system with published data—demonstrate that the presence of a chiral α-substituent induces magnetic nonequivalence of the methylene protons adjacent to the carbonyl, reflecting restricted rotation around the Cα–C(=O) bond and a defined conformational population bias [3]. In the (S)-3,4,4-trimethyl scaffold, the tert-butyl group at C-4 further amplifies this conformational locking relative to less sterically demanding α-substituents, which is directly relevant to the magnitude of diastereoselectivity achievable when this ketone is employed as a chiral building block or substrate in asymmetric synthesis [3].

Conformational Analysis Chiral Auxiliary Design Diastereoselectivity Steric Bulk Parameter

Regulatory Classification and Commercial Availability: Single Enantiomer vs. Racemic Mixture Under Chemical Substance Inventory Laws

The racemic mixture 3,4,4-trimethyl-2-pentanone (CAS 5340-45-4) is listed in the Japan Existing Chemical Substances Inventory under MITI Number 2-542 with the classification 'Alkyl(C=1-16) methyl ketone' and is categorized as a 'General chemical substance' under Japan's Chemical Substances Control Law (CSCL) [1]. Manufactured and/or imported quantities for this substance class ranged from 300,000 to <500,000 tonnes in fiscal years 2021–2023 [1]. In contrast, the single (S)-enantiomer (CAS 133524-14-8) is not individually listed under a separate MITI Number in the same regulatory database, indicating it is treated as a distinct chemical substance for inventory purposes and may be subject to different notification requirements depending on jurisdiction [2]. This regulatory distinction means that procurement of the racemate alone cannot satisfy documentation requirements for applications requiring the single enantiomer, and vice versa.

Chemical Inventory Compliance MITI Number CSCL Regulation Procurement Regulatory Certainty

Recommended Application Scenarios for (S)-3,4,4-Trimethyl-2-pentanone (CAS 133524-14-8) Based on Differentiation Evidence


Asymmetric Synthesis Substrate Requiring Chiral Ketone with Maximum Steric Differentiation at the α-Carbon

When a synthetic route demands a prochiral ketone substrate capable of diastereofacial discrimination, the (S)-3,4,4-trimethyl-2-pentanone scaffold provides a single enantiomer with a tert-butyl group at C-4 that delivers maximal A-value steric bulk (~4.9 kcal/mol), combined with a stereogenic C-3 methyl substituent adjacent to the reactive carbonyl [1]. The achiral 2,2,4-trimethyl-3-pentanone lacks any stereogenic center and therefore cannot support enantioselective transformations requiring substrate control [1]. This scenario applies to the synthesis of chiral alcohols via enantioselective reduction, chiral amine derivatives via reductive amination, and diastereoselective aldol adducts where facial selectivity at the carbonyl is required.

Pharmacological Structure-Activity Relationship (SAR) Studies Requiring Stereochemically Defined Ketone Intermediates

For medicinal chemistry programs exploring α-substituted ketone pharmacophores—particularly those targeting anticonvulsant, analgesic, or CNS-active mechanisms—the single (S)-enantiomer eliminates the 50% dilution of active principle inherent in the racemate and avoids potential antagonism or off-target effects from the distomer [2]. Cross-study evidence from structurally analogous chiral ketone pharmacophores demonstrates that stereochemical configuration at the chiral α-carbon directly correlates with anticonvulsant potency in the MES seizure model [2]. Procurement of the defined (S)-enantiomer rather than the racemic mixture (CAS 5340-45-4) is essential for generating interpretable SAR data and is a prerequisite for any downstream IND-enabling studies.

Fundamental Physical Chemistry Research on Molecular Parity Violation

The 3,4,4-trimethyl-2-pentanone molecule has been explicitly identified in the peer-reviewed physical chemistry literature as a 'suitable candidate for a possible first determination of the parity violating energy difference ΔpvE between enantiomers' [3]. This application is uniquely tied to the availability of both enantiomers in high enantiomeric purity, as the experiment requires comparing the (S)- and (R)-forms. Procurement of the (S)-enantiomer (CAS 133524-14-8) is therefore critical for research groups engaged in high-resolution molecular spectroscopy aimed at detecting electroweak parity violation effects in chiral molecules—a frontier area of fundamental physics with implications for understanding biomolecular homochirality.

Regulatory-Compliant Procurement for Pharmaceutical Intermediate Development in Jurisdictions Requiring Distinct CAS Documentation

In pharmaceutical development workflows subject to chemical substance notification laws (Japan CSCL, EU REACH, US TSCA, Korea K-REACH), the single (S)-enantiomer (CAS 133524-14-8) and the racemic mixture (CAS 5340-45-4) are treated as distinct chemical substances requiring independent inventory checks and, where applicable, separate notification or registration [4]. The racemate is classified under MITI Number 2-542 as a 'General chemical substance' with annual manufactured/imported quantities of 300,000–500,000 tonnes (FY2021–2023) [4]. Procurement documentation must unambiguously cite CAS 133524-14-8 to ensure regulatory compliance for applications involving the single enantiomer; referencing the racemate CAS 5340-45-4 would constitute a regulatory filing discrepancy in jurisdictions where these are distinct listed substances.

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